Baclofen hydrochloride

Overview

Description

Baclofen hydrochloride is a lipophilic derivative of γ-aminobutyric acid (GABA). It is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . Baclofen acts on the central nervous system (CNS) to produce its muscle relaxant effects .

Synthesis Analysis

Baclofen is synthesized using various asymmetric strategies . One approach involves the highly stereoselective enzymatic hydrolysis of dimethyl 3-(4-chlorophenyl)glutarate by chymotrypsin in an aqueous medium . Another approach involves the enzyme-catalyzed esterification of 2-(4-chlorophenyl)-1,3-propanediol by acetic anhydride in the presence of a lipase in an organic medium .Molecular Structure Analysis

Baclofen hydrochloride has a molecular formula of C10H13Cl2NO2 .Chemical Reactions Analysis

Baclofen undergoes various chemical reactions. For instance, it reacts with vanillin in borate buffer pH 11.5 to give a yellow-colored product . It also undergoes Hantzsch condensation reaction that yields a yellow product .Physical And Chemical Properties Analysis

Baclofen hydrochloride is a white odorless crystalline powder and slightly soluble in water . It has a molecular weight of 213.66 g/mol .Scientific Research Applications

Intrathecal Baclofen for Spasticity Management

Baclofen hydrochloride's effectiveness in managing severe spasticity, especially when delivered intrathecally (directly into the spinal fluid), is well-documented. This method allows for a significant reduction in muscle tone to normal levels and eliminates spontaneous spasms, improving patient comfort and daily activities. Intrathecal baclofen has been particularly beneficial for patients with damage to the spinal cord, offering relief that oral administration may not provide due to dose-limiting central side effects (Penn & Kroin, 1985).

Baclofen in Multiple Sclerosis

Baclofen has shown to be a safe and effective means for treating spasticity associated with multiple sclerosis (MS). Studies have observed no toxic effects on hepatologic, hematopoietic, or renal function over acute and prolonged periods of up to 3 years. It has provided statistically significant reductions in spasm frequency and clonus, improved joint movement range, and helped patients maintain functional status for extended periods (Feldman et al., 1978).

Baclofen for Cerebral Origin Spasticity

Research has explored the long-term effectiveness and safety of intrathecal baclofen (ITB) therapy for spasticity of cerebral origin in children and young adults. This approach has proven effective in significantly reducing spasticity in both upper and lower extremities without diminishing effects over time, making it a viable long-term treatment option. The study highlights the importance of ITB in managing cerebral spasticity, with notable improvements in daily living activities and function (Albright et al., 2003).

Baclofen for Alcohol Dependence

While this application may border on clinical use, it's worth mentioning that baclofen has been investigated for its potential in treating alcohol dependence. Research suggests that baclofen can reduce alcohol craving and intake in individuals with alcohol dependency, offering a new therapeutic avenue for managing this condition. However, this application focuses on the pharmacological properties of baclofen in modulating neurotransmitter systems related to addiction, rather than its traditional use in spasticity management (Addolorato et al., 2002).

Mechanism of Action

Target of Action

Baclofen hydrochloride primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the beta subunit of GABA B receptors . These receptors are expressed on both pre- and post-synaptic neurons . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a principal role in reducing neuronal excitability throughout the nervous system.

Mode of Action

Baclofen hydrochloride acts as an agonist at the beta subunit of GABA B receptors . Upon binding to these receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals . This results in the inhibition of the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of GABA B receptors by baclofen hydrochloride affects several biochemical pathways. Preclinical studies have shown that GABA B receptors are involved in memory storage and retrieval, reward, motivation, mood, and anxiety . Baclofen’s action on these receptors can lead to region-specific alterations in cerebral activity . Moreover, GABA B receptor activation may have neuroprotective effects .

Pharmacokinetics

It is a lipophilic derivative of GABA, which suggests it may have good absorption and distribution profiles, including high blood-brain barrier penetrance .

Result of Action

The molecular and cellular effects of Baclofen hydrochloride’s action primarily involve the reduction of spasticity in patients. This is achieved through its inhibitory action on the release of excitatory neurotransmitters, leading to a decrease in neuronal excitability . Clinically, this results in the relief of symptoms such as muscle spasms, pain, and muscular rigidity .

Safety and Hazards

properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUVYYLMCMHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baclofen hydrochloride | |

CAS RN |

28311-31-1 | |

| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28311-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baclofen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACLOFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64OSE3996V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

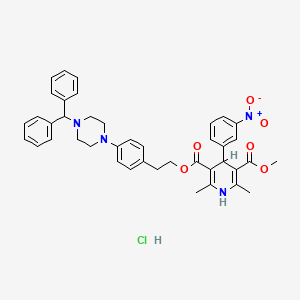

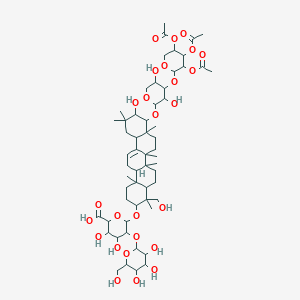

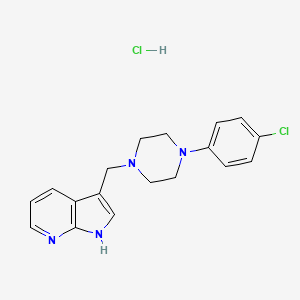

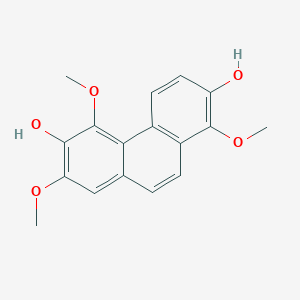

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)